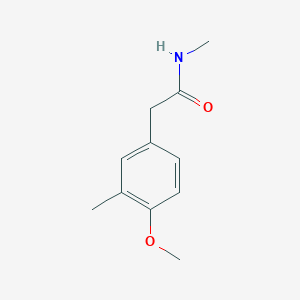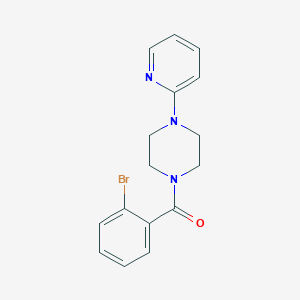![molecular formula C22H17N3O3 B5492419 N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide](/img/structure/B5492419.png)
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide, commonly known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a promising drug candidate for the treatment of various types of cancers, including breast, ovarian, and prostate cancer.
Mecanismo De Acción
BMN-673 selectively binds to the catalytic domain of PARP enzymes, inhibiting their activity. PARP enzymes are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. Cancer cells are more sensitive to double-strand DNA breaks than normal cells, leading to selective killing of cancer cells.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical studies. It has been shown to be effective against various types of cancers, including breast, ovarian, and prostate cancer. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, BMN-673 has been associated with some toxicities, including hematological toxicity and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment, making it a promising drug candidate for combination therapy. However, BMN-673 has some limitations for lab experiments. It has been associated with some toxicities, which may limit its use in some experiments. BMN-673 is also a relatively new drug, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of BMN-673. One direction is to further investigate the mechanism of action of BMN-673 and its potential applications in cancer therapy. Another direction is to explore the use of BMN-673 in combination with other cancer therapies, such as immunotherapy. Additionally, more research is needed to fully understand the toxicities associated with BMN-673 and to develop strategies to minimize these toxicities. Finally, the development of more potent and selective PARP inhibitors may lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of BMN-673 involves the condensation of 2-pyridinecarboxylic acid with 4-aminobenzamide, followed by the reaction with 2-methyl-3-nitrobenzoic acid to form the intermediate compound. The intermediate compound is then reduced with palladium on carbon to yield BMN-673. The overall synthesis method is depicted in Figure 1.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against various types of cancers, including breast, ovarian, and prostate cancer. BMN-673 works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Cancer cells are more dependent on PARP enzymes for DNA repair than normal cells, making them more sensitive to PARP inhibition. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-12-16(24-21(26)18-7-4-5-11-23-18)9-10-17(14)25-22(27)20-13-15-6-2-3-8-19(15)28-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJXYHOTJFWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138991.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)

![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![5-({3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5492415.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)
![ethyl 1-[3-(4-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492428.png)

![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)